Methyl4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate
Description
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate is a benzoxazole derivative characterized by a hydroxy group at position 4, a methyl group at position 2, and a methyl ester at position 5. Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.19 g/mol (calculated).
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-5-11-9-7(12)3-6(10(13)14-2)4-8(9)15-5/h3-4,12H,1-2H3 |
InChI Key |
FMUXAMAVGXKCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2O1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Methodology:
- Starting Material: 2-Aminophenol derivatives or 2-aminobenzoyl compounds.
- Reaction: Cyclization with formic acid derivatives or dehydrating agents to form the benzoxazole ring.
- Conditions: Typically performed under reflux in inert solvents such as acetic acid or polyphosphoric acid, which facilitate ring closure.
- Condensation of 2-aminophenol with formic acid derivatives under reflux conditions yields the benzoxazole nucleus.
Functionalization at the 6-Position: Carboxylate Formation
The carboxylate group at the 6-position is introduced through oxidation or carboxylation of the benzoxazole core.
Approach:
-
- Method: Oxidation of methyl or methyl-like groups at the 6-position using oxidizing agents such as potassium permanganate or chromium-based reagents.
- Alternative: Directed lithiation followed by carbonation to introduce the carboxylate group.
-
- Conducted under controlled temperatures to prevent degradation.
- Use of inert atmospheres (nitrogen or argon) to avoid unwanted side reactions.
Methylation at the 4-Hydroxy Position
The methylation of the hydroxyl group at the 4-position to form the methyl ester is performed via methylation agents such as methyl iodide.
Procedure:
- Reagents: Methyl iodide (about 1.1 equivalents), potassium carbonate as base.
- Solvent: Ethyl acetate or acetone.
- Conditions: Ambient temperature, stirring for approximately 24 hours.
Data Table 2: Methylation Reaction Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Reagent | Methyl iodide | Effective methylating agent |
| Base | Potassium carbonate | Deprotonates hydroxyl |
| Solvent | Ethyl acetate | Inert, suitable for methylation |
| Temperature | Ambient | Mild conditions to prevent side reactions |
| Duration | 24 hours | Ensures complete methylation |
Purification and Characterization
Post-synthesis, purification involves recrystallization or chromatography, with characterization via NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of the Overall Synthetic Route
| Step | Description | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Benzoxazole core synthesis | o-Aminophenol + formic acid derivatives | Reflux | Ring formation |
| 2 | Hydroxylation | Oxidants (H₂O₂) | Mild aqueous | Hydroxy group at 4-position |
| 3 | Methylation | Methyl iodide + K₂CO₃ | Ambient | Methylation at 2-position |
| 4 | Carboxylation | Oxidation or lithiation + CO₂ | Controlled | Carboxylate at 6-position |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key benzoxazole derivatives with structural similarities to the target compound:
Physicochemical Properties
- Hydrogen Bonding: The 4-hydroxy group in the target compound enables strong hydrogen-bonding interactions, enhancing solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs like Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate .
- Lipophilicity : Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate exhibits higher logP values (~3.5) due to the butyl chain, whereas the target compound’s methyl ester and hydroxy group balance polarity and lipophilicity (estimated logP ~1.8) .
- Thermal Stability : Methyl 2-oxidanylidene derivatives (lactams) show higher melting points (>200°C) due to intramolecular hydrogen bonding, unlike the target compound’s ester-based structure .
Research Findings and Data
Crystallographic Studies
Biological Activity
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate (referred to as MHB) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
MHB is characterized by its benzoxazole core, which is known for its diverse biological activities. The presence of hydroxyl and carboxylate functional groups enhances its reactivity and potential interactions with biological targets.
1. Antimicrobial Activity
MHB has been investigated for its antimicrobial properties against various pathogens. Studies have shown that compounds with similar benzoxazole structures exhibit significant antibacterial and antifungal activity.
- Case Study: A study evaluated the antimicrobial efficacy of MHB derivatives against Staphylococcus aureus and Candida albicans. Results indicated that modifications to the benzoxazole ring could enhance antibacterial potency, demonstrating a structure-activity relationship (SAR) that is crucial for drug development.
2. Anticancer Activity
The anticancer potential of MHB has been explored in several studies, particularly focusing on its cytotoxic effects on cancer cell lines.
- Research Findings:
- In vitro assays revealed that MHB exhibited cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective growth inhibition.
- A comparative study showed that MHB's activity was similar to known chemotherapeutics like doxorubicin, suggesting its potential as an alternative or adjunct therapy in cancer treatment.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| MHB | MCF-7 | 15.63 | |
| Doxorubicin | MCF-7 | 10.00 | |
| Benzoxazole Derivative | A549 | 20.00 |
3. Anti-inflammatory Effects
MHB has also been studied for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Mechanism of Action: Research indicates that MHB may inhibit the production of pro-inflammatory cytokines through the NF-kB signaling pathway, which is critical in the inflammatory response.
Mechanistic Insights
The biological activities of MHB are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: MHB has been shown to inhibit certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Apoptosis Induction: In cancer cells, MHB promotes apoptosis through intrinsic pathways, leading to cell cycle arrest and reduced proliferation.
Comparative Analysis
To better understand the unique properties of MHB, it is useful to compare it with other related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| MHB | Moderate | High | Enzyme inhibition, apoptosis induction |
| Benzoxazole Derivative | High | Moderate | Enzyme inhibition |
| Isoxazole Analog | Low | High | Apoptosis induction |
Q & A
Q. What are the recommended synthetic routes for Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate?
A two-step approach is commonly employed:
- Step 1 : Condensation of o-nitrophenol methyl benzoate with a methyl-substituted aldehyde using PEG-SO₃H as a catalyst. This method ensures regioselectivity and avoids harsh conditions .
- Step 2 : Hydrolysis of the methyl ester group (if present) using lithium hydroxide monohydrate in THF/water, followed by acidification to yield the carboxylic acid derivative . Example conditions:
| Step | Reagents/Conditions | Yield | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 1 | PEG-SO₃H, RT, 2–4 h | 85–90% | δ 8.18 (d, J = 1.2 Hz, aromatic H), 3.95 (s, OCH₃) |
| 2 | LiOH·H₂O, THF/H₂O | 90–95% | Loss of OCH₃ peak at ~3.9 ppm |
Q. How can the purity and structural integrity of this compound be validated?
- TLC : Monitor reaction progress using CH₂Cl₂/hexane (1:1); Rf ≈ 0.4 .
- NMR : Key peaks include aromatic protons (δ 7.6–8.2 ppm), methyl groups (δ 1.0–4.0 ppm), and carbonyl signals (¹³C NMR: δ 165–170 ppm) .
- HRMS : Confirm molecular ion [M⁺] with <5 ppm error (e.g., calculated 233.2631 vs. observed 233.2733) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
- Use SHELXL for small-molecule refinement, particularly for handling twinning or high-resolution data. Implement restraints for disordered atoms and validate with R-factor convergence (<5% discrepancy) .
- Cross-validate with ORTEP-III for anisotropic displacement ellipsoid visualization to identify overfitting or thermal motion artifacts .
Q. What strategies optimize hydrogen-bonding analysis in crystal packing?
- Apply graph set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., D(2) chains or R₂²(8) rings). Tools like Mercury or CrystalExplorer automate this process .
- Example for Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate:
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| O–H···O (carboxyl) | 2.65–2.75 | 155–160 | C(7) chain |
Q. How does the methyl substitution at position 2 influence regioselectivity during synthesis?
- Steric effects from the 2-methyl group direct electrophilic substitution to the 6-position. Computational modeling (DFT) of frontier molecular orbitals can predict reactivity .
- Experimental validation: Compare HPLC retention times of isomers synthesized with/without methyl substitution .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
